Nonanedioic-13C9 Acid

Description

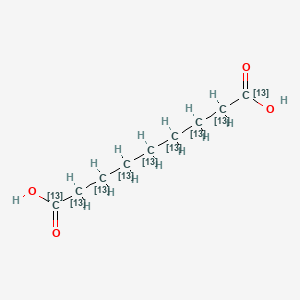

Structure

3D Structure

Properties

Molecular Formula |

C9H16O4 |

|---|---|

Molecular Weight |

197.16 g/mol |

IUPAC Name |

(1,2,3,4,5,6,7,8,9-13C9)nonanedioic acid |

InChI |

InChI=1S/C9H16O4/c10-8(11)6-4-2-1-3-5-7-9(12)13/h1-7H2,(H,10,11)(H,12,13)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1 |

InChI Key |

BDJRBEYXGGNYIS-RIQGLZQJSA-N |

Isomeric SMILES |

[13CH2]([13CH2][13CH2][13CH2][13C](=O)O)[13CH2][13CH2][13CH2][13C](=O)O |

Canonical SMILES |

C(CCCC(=O)O)CCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Nonanedioic-13C9 Acid can be synthesized through the ozonolysis of oleic acid, followed by oxidative cleavage. The process involves the following steps:

Ozonolysis: Oleic acid is treated with ozone to form an ozonide intermediate.

Oxidative Cleavage: The ozonide is then cleaved using an oxidizing agent such as hydrogen peroxide, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound typically involves the same ozonolysis and oxidative cleavage process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Microbial Degradation via Fatty Acid β-Oxidation Pathway

Nonanedioic-13C9 acid is actively assimilated by Phycobacter species through a tripartite ATP-independent periplasmic (TRAP) transporter system (azeTSL operon) . Once internalized, the compound undergoes sequential enzymatic modifications:

| Reaction Step | Enzymes Involved | 13C-Labeled Intermediates Detected | Detection Time (Post-Addition) |

|---|---|---|---|

| Activation to CoA thioester | Acyl-CoA ligase (FadD) | 13C9-Azeloyl-CoA | 15–30 min |

| β-Oxidation cycle 1 | Acetyl-CoA acyltransferase | 13C7-Pimeloyl-CoA | 15–30 min |

| β-Oxidation cycle 2 | PaaF, FadN | 13C5-Glutaryl-CoA | 30–60 min |

| Final cleavage | AtoB | 13C2-Acetyl-CoA | 60–120 min |

This pathway liberates two acetyl-CoA molecules per azelaic acid molecule, confirmed by 13C enrichment analysis (0.67% cellular carbon derived from Aze after 120 min) . The degradation efficiency contrasts sharply with Alteromonas macleodii, which effluxes 99.4% of absorbed Aze due to lacking β-oxidation machinery .

Biocatalytic Oxidation from Hydroxylated Precursors

Recombinant Corynebacterium glutamicum expressing Acinetobacter sp. alcohol/aldehyde dehydrogenases (ChnDE) oxidizes 9-hydroxynonanoic acid to this compound :

Reaction Conditions

-

Substrate: 20 mM 9-hydroxynonanoic acid

-

Catalyst: Engineered C. glutamicum cells

-

Time: 8 hours

The reaction proceeds via two sequential oxidations:

-

Primary alcohol → Aldehyde : NAD+-dependent dehydrogenase

-

Aldehyde → Carboxylic acid : Flavin-dependent oxidase

No racemization or isotopic scrambling was observed, confirming enzymatic stereoselectivity preserves the 13C labeling pattern .

Polymerization Potential for Isotopically Labeled Polyesters

While not directly demonstrated with 13C-labeled Aze, azelaic acid’s native form undergoes lipase-catalyzed polycondensation with diols (e.g., 1,8-octanediol) to form biodegradable polyesters . Key parameters for potential 13C-Aze polymerization:

| Parameter | Value |

|---|---|

| Catalyst | Candida antarctica lipase B |

| Solvent | Diphenyl ether |

| Temperature | 70–90°C |

| Molecular Weight (Mn) | 2,000–5,000 Da |

13C labeling would enable NMR tracking of monomer incorporation and polymer chain dynamics without altering reactivity relative to unlabeled Aze .

Research Implications

The 13C isotopic label provides unparalleled resolution in:

-

Metabolic flux analysis : Quantifying carbon redistribution in microbial systems

-

Enzyme mechanism studies : Mapping catalytic intermediates via 13C NMR

-

Material science : Developing traceable biodegradable polymers for environmental studies

These reactions underscore this compound’s utility as a biochemical tool, with applications spanning microbial ecology, synthetic biology, and sustainable materials engineering.

Scientific Research Applications

Pharmaceutical Applications

Acne Treatment

Nonanedioic-13C9 acid is widely used in dermatology for the treatment of mild to moderate acne. It functions by reducing keratin production and killing acne-causing bacteria. Clinical studies have shown that topical formulations containing 15% to 20% azelaic acid can effectively reduce the number of comedones and inflammatory lesions over a treatment period of three months .

Rosacea Management

In addition to acne, azelaic acid is effective in treating rosacea due to its anti-inflammatory properties. Patients using a topical gel formulation have reported significant reductions in redness and papules associated with the condition .

Industrial Applications

Polymer Production

this compound serves as a building block for the synthesis of polyamides and polyesters. It can be polymerized with various diols to produce nylon-6,9 and other polyesters that are utilized in textiles, coatings, and plastics .

Lubricants and Plasticizers

The compound is also employed in the lubricant industry as a thickening agent in lithium complex greases. Its esters are used as plasticizers, enhancing the flexibility and durability of plastic materials .

Biochemical Research

Metabolic Studies

Recent research has utilized this compound as a tracer in metabolic studies to investigate microbial metabolism. For instance, studies involving Phycobacter cells demonstrated that the addition of 13C-labeled azelaic acid significantly enriched the carbon content of these cells within minutes, indicating its rapid uptake and utilization in metabolic pathways .

Biosynthesis Research

The compound has been explored for its potential in biosynthetic pathways. A study highlighted the enzymatic conversion of 9-hydroxynonanoic acid into nonanedioic acid using engineered strains of Corynebacterium glutamicum, showcasing its application in producing dicarboxylic acids from renewable resources .

Summary of Applications

| Application Field | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceuticals | Acne treatment, rosacea management | Effective anti-acne properties; reduces inflammation |

| Industrial Chemistry | Polymer production (nylon-6,9), lubricants | Enhances material properties; biodegradable options available |

| Biochemical Research | Metabolic tracer studies, biosynthesis | Insights into microbial metabolism; renewable resource usage |

Case Study 1: Acne Treatment Efficacy

A randomized controlled trial assessed the efficacy of a 20% azelaic acid cream compared to benzoyl peroxide. Results indicated that azelaic acid was equally effective in reducing acne lesions after 12 weeks, with fewer side effects reported by patients .

Case Study 2: Biotransformation Process

In a study on Corynebacterium glutamicum, researchers demonstrated the efficient conversion of fatty acids into nonanedioic acid through engineered biocatalysts. This process highlights the potential for sustainable production methods for industrial chemicals .

Mechanism of Action

Nonanedioic-13C9 Acid can be compared with other dicarboxylic acids such as:

Sebacic Acid: Similar in structure but with a longer carbon chain.

Adipic Acid: A shorter-chain dicarboxylic acid used in nylon production.

Pimelic Acid: Another dicarboxylic acid with a seven-carbon chain.

Uniqueness: this compound is unique due to its isotopic labeling with carbon-13, making it particularly useful in research applications requiring precise molecular tracking.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: ¹³C₉H₁₆O₄ (Note: A discrepancy exists in literature; some sources list C₇[¹³C]₂H₁₆O₄, suggesting partial labeling, but authoritative suppliers specify 99% ¹³C enrichment across all nine carbons .)

- Molecular Weight : 190.21 g/mol (vs. 188.20 g/mol for unlabeled azelaic acid) .

- Purity : ≥98% (chemical purity), 99% isotopic enrichment .

Comparison with Similar Compounds

Structural and Functional Analogues

Azelaic Acid (Nonanedioic Acid)

Molecular Formula : C₉H₁₆O₄ .

Key Differences :

- Lacks isotopic labeling, limiting its utility in tracer studies.

- Applications : Primarily commercialized for pharmaceutical formulations (e.g., anti-inflammatory creams) rather than research .

10,13-Nonadecadiynoic Acid

Molecular Formula : C₁₉H₃₀O₂ .

Key Differences :

- A C₁₉ monounsaturated fatty acid with two triple bonds (diynoic structure), contrasting with the saturated dicarboxylic acid chain of this compound.

- Applications : Used in polymer synthesis and as a precursor for bioactive lipid derivatives .

Isotopically Labeled Carboxylic Acids

Nonanoic Acid-d₄ (6,6,7,7-d₄)

Molecular Formula : C₉H₁₄O₂D₄ .

Key Differences :

- Deuterium labeling at positions 6,6,7,7 vs. uniform ¹³C labeling.

- Applications : Deuterated compounds are preferred in mass spectrometry (MS) due to distinct fragmentation patterns, whereas ¹³C labels are ideal for NMR .

Caffeic Acid-13C9

Molecular Formula : ¹³C₉H₈O₄ .

Key Differences :

- A phenolic acid with a 3,4-dihydroxycinnamic structure vs. a dicarboxylic acid.

- Applications: Used in plant biochemistry to study phenolic metabolism, contrasting with this compound’s focus on lipid-related pathways .

Long-Chain Fatty Acids

13-Docosenoic Acid (Erucic Acid)

Molecular Formula : C₂₂H₄₂O₂ .

Key Differences :

- A C₂₂ monounsaturated fatty acid (cis-22:1n-9) vs. the shorter, saturated C₉ dicarboxylic acid.

- Applications: Linked to cardiovascular research and industrial lubricants, unlike the isotopic research focus of this compound .

| Parameter | This compound | 13-Docosenoic Acid |

|---|---|---|

| Chain Length | C₉ | C₂₂ |

| Unsaturation | Saturated | Monounsaturated (cis) |

| Functional Groups | Two carboxylic acids | One carboxylic acid |

| Reference |

Critical Notes on Data Discrepancies

- Labeling Ambiguities: initially cites "C₇[¹³C]₂H₁₆O₄," conflicting with its own synonym indicating full ¹³C₉ labeling. Supplier specifications (99% ¹³C enrichment) should take precedence .

- Safety Profiles: While this compound shares azelaic acid’s low toxicity, deuterated or unsaturated analogues (e.g., 10,13-Nonadecadiynoic acid) may pose distinct handling risks .

Biological Activity

Nonanedioic-13C9 acid, also known as azelaic acid, is a dicarboxylic acid with significant biological activities. This article delves into the compound's biological functions, mechanisms of action, and its interactions within various biological systems.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by its two carboxylic acid groups. The presence of the 13C isotope allows for specific tracing in metabolic studies, enhancing our understanding of its biological pathways.

1. Plant Biology

In plants, azelaic acid acts as a signaling molecule that triggers defense mechanisms against pathogens. It is involved in the accumulation of salicylic acid, which is crucial for plant immune responses. Studies have shown that azelaic acid functions as a "distress flare," alerting neighboring cells to prepare for potential infections .

2. Human Biology

In humans, azelaic acid exhibits several pharmacological properties:

- Antimicrobial Activity : It inhibits hyperactive protease activity that converts cathelicidin into the antimicrobial peptide LL-37, thus playing a role in skin defense mechanisms .

- Anti-inflammatory Effects : Azelaic acid has been shown to reduce inflammation in conditions such as acne and rosacea by modulating keratinocyte proliferation and reducing inflammatory cytokine production.

Research indicates that azelaic acid interacts with various cellular pathways:

- Microbial Modulation : A study demonstrated that azelaic acid significantly alters microbial community structures in marine environments. Within 15 minutes of exposure to 13C9-labeled azelaic acid, specific bacteria exhibited notable changes in their transcriptomic profiles, indicating a rapid metabolic response .

- Cellular Uptake and Metabolism : The uptake of azelaic acid by bacteria such as Phycobacter was quantified using isotope ratio mass spectrometry (IRMS). The results showed an uptake rate of nmol cell hr, highlighting its effective assimilation into microbial metabolic pathways .

Case Study 1: Microbial Response to Azelaic Acid

In a controlled experiment, Phycobacter was supplemented with 13C9-azelaic acid. The analysis revealed significant enrichment in carbon isotopes over time, indicating active metabolism of azelaic acid. Key metabolites such as 13C9-Azeloyl-CoA were detected within 30 minutes post-exposure, suggesting rapid processing by microbial cells .

| Time (min) | Carbon Uptake (%) | Key Metabolites Detected |

|---|---|---|

| 15 | 0.18 | 13C9-Aze |

| 30 | 0.67 | 13C9-Azeloyl-CoA |

| 120 | - | 13C5-Glutaryl-CoA, 13C3-Propionate-CoA |

Case Study 2: Plant Defense Mechanisms

Research on plant responses to pathogen attacks has shown that azelaic acid serves as an early signaling molecule. Upon infection, plants treated with azelaic acid exhibited enhanced expression of salicylic acid biosynthesis genes compared to untreated controls, underscoring its role in activating defense pathways .

Q & A

Q. What are the established protocols for synthesizing Nonanedioic-13C9 Acid with high isotopic purity?

this compound is synthesized via carboxylation or chain-extension reactions using 13C-labeled precursors, such as malonic acid derivatives or glycerol intermediates. A critical step involves ensuring uniform isotopic incorporation by optimizing reaction conditions (e.g., temperature, catalyst selection) to minimize unlabeled byproducts. Post-synthesis purification via recrystallization or preparative HPLC is essential to achieve ≥99% isotopic purity, as demonstrated in studies on analogous 13C-labeled carboxylic acids .

Q. Which analytical techniques are most effective for confirming the isotopic labeling and purity of this compound?

- Nuclear Magnetic Resonance (NMR): 13C NMR is used to verify isotopic enrichment and positional labeling. For example, peak splitting in the NMR spectrum can confirm 13C-13C coupling, though this requires spectral deconvolution for accurate quantification .

- Mass Spectrometry (MS): High-resolution MS (e.g., Q-TOF) detects isotopic clusters to assess purity. Data should be normalized against unlabeled standards to correct for natural isotopic abundance .

- Isotopic Ratio Monitoring: Techniques like isotope-ratio mass spectrometry (IRMS) quantify 13C enrichment at specific carbon positions .

Q. How is this compound applied in metabolic flux analysis (MFA) studies?

As a tracer, it is incorporated into lipid biosynthesis pathways to track carbon flow in vivo. Researchers administer the compound to cell cultures or model organisms, then extract metabolites for LC-MS analysis. Key considerations include optimizing dosing to avoid isotopic dilution and validating tracer incorporation rates using kinetic modeling .

Advanced Research Questions

Q. What strategies mitigate isotopic dilution effects when using this compound in longitudinal metabolic studies?

- Dose Optimization: Pre-experimental simulations determine the minimum tracer concentration required to maintain detectable 13C enrichment over time.

- Compartmental Modeling: Use computational tools (e.g., OpenFLUX) to account for intracellular metabolite pools and dilution rates .

- Parallel Controls: Include unlabeled controls to distinguish endogenous metabolite turnover from tracer-derived signals .

Q. How can researchers resolve discrepancies in quantitative NMR data caused by 13C-13C scalar coupling?

Scalar coupling (e.g., J-coupling between adjacent 13C atoms) complicates peak integration. Solutions include:

- Spectral Editing: Apply pulse sequences like J-resolved NMR to decouple 13C-13C interactions.

- Computational Corrections: Use software tools (e.g., Chenomx) to deconvolute overlapping peaks and quantify individual isotopomers .

Q. What experimental designs address challenges in synthesizing this compound with stereochemical precision?

- Chiral Auxiliaries: Incorporate enantiopure intermediates during synthesis to control stereochemistry.

- Enzymatic Catalysis: Use lipases or esterases for selective hydrolysis of racemic mixtures, as demonstrated in 13C-labeled fatty acid studies .

- Crystallography Validation: Confirm stereochemical purity via X-ray crystallography or chiral HPLC .

Data Analysis and Validation

Q. How should researchers validate the accuracy of 13C isotopic enrichment data across different analytical platforms?

- Cross-Platform Calibration: Compare results from NMR, MS, and IRMS using certified reference materials (e.g., NIST SRM 1597a).

- Error Propagation Analysis: Quantify uncertainties introduced during sample preparation and instrument variability .

Q. What are best practices for presenting isotopic labeling data in publications?

- Standardized Tables: Include columns for observed vs. theoretical isotopic abundance, instrument parameters, and statistical confidence intervals (e.g., ±SD from triplicate runs).

- Raw Data Accessibility: Deposit spectra and chromatograms in repositories like MetaboLights to ensure reproducibility .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.